
6-Bromohexanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexanoyl chloride can be synthesized through a multi-step reaction process. One common method involves the bromination of hexanoic acid to form 6-bromohexanoic acid, which is then converted to this compound using thionyl chloride. The reaction conditions typically involve heating and refluxing .
- Bromination of Hexanoic Acid:
- Reagents: Hexanoic acid, hydrobromic acid (HBr), sulfuric acid (H2SO4)
- Conditions: Heating for 10 hours
- Conversion to this compound:
- Reagents: 6-Bromohexanoic acid, thionyl chloride (SOCl2)
- Conditions: Room temperature for 1 hour, followed by reflux
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution, forming derivatives essential for drug intermediates and polymer synthesis.
Key Reactions:
Case Study (Silylation):
In a 2023 study, this compound reacted with (trimethylsilyl)zinc(II) iodide in tetrahydrofuran to yield 6-bromo-1-(trimethylsilyl)hexan-1-one, a precursor for silicon-containing polymers (isolated yield: 72%) .
Bromine Substitution Reactions
The terminal bromine atom participates in nucleophilic aliphatic substitutions, enabling carbon-chain elongation or functionalization.
Common Pathways:
-
SN2 Displacement: Reacts with nucleophiles (e.g., hydroxide, cyanide) under mild conditions to form hexanoyl chloride derivatives with substituted terminal groups .
-
Grignard Reactions: Couples with organomagnesium reagents to generate extended alkyl chains, useful in agrochemical synthesis .
Example:
this compound treated with sodium cyanide (NaCN) in dimethylformamide produces 6-cyanohexanoyl chloride, a key intermediate in herbicide development .
Polymerization and Crosslinking
The compound serves as a monomer in condensation polymerization, forming polyesters and polyamides with tailored properties.
Applications:
-
Coatings: Reacts with diols to create UV-resistant polyesters .
-
Adhesives: Crosslinks with diamines to form heat-stable polyamides .
Reactivity Note: Moisture-sensitive; reactions require anhydrous conditions to prevent premature hydrolysis .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of 6-bromohexanoyl chloride is in the synthesis of pharmaceutical intermediates. It has been utilized in the preparation of:
- (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine : This compound is important for developing chiral drugs, which are essential in modern pharmaceuticals due to their specific biological activity .
- 1-bromoheptadecan-6-one and 1-bromooctadecan-6-one : These compounds are useful in synthesizing larger biomolecules and surfactants, which have applications in drug delivery systems and cosmetic formulations .
Research in Organic Chemistry
In organic chemistry, this compound has been employed as a reagent for various acylation reactions. For example, it has been used to prepare bromohexanoyl derivatives through acylation processes, albeit often with low yields due to side reactions such as oxidation . The compound's ability to introduce a bromoalkyl chain into other molecules enhances their properties and reactivity.
Material Science Applications
This compound also finds utility in material science, particularly in the development of polymers and surfactants. It can be used to modify polymer backbones or introduce functional groups that enhance the material's properties, such as thermal stability or hydrophilicity. For instance, polymers modified with bromoalkyl chains can exhibit improved adhesion and compatibility with various substrates .
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the use of this compound in synthesizing chiral amines essential for pharmaceutical applications. The reaction conditions were optimized to minimize side reactions, resulting in improved yields compared to previous methods using similar acyl chlorides .
Case Study 2: Polymer Modification
In another research project, scientists explored the modification of poly(phenylene oxide) using this compound to create hydroxide-ion-conducting ionomers. The modified polymers showed enhanced ionic conductivity, making them suitable for applications in fuel cells .
Mechanism of Action
The mechanism of action of 6-Bromohexanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 22809-37-6
- Molecular Formula : C₆H₁₀BrClO
- Molecular Weight : 213.5 g/mol
- Physical Properties : Clear colorless to yellowish liquid; boiling point 130°C at 20 mmHg; density 1.395 g/mL at 25°C; moisture-sensitive .
Applications :
Widely used as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., PROTACs for targeted protein degradation ), agrochemicals, and polymer chemistry (e.g., modifying polystyrene for ion-exchange membranes ). Its bromine atom serves as a versatile handle for nucleophilic substitution or azide-alkyne cycloaddition reactions .
Safety :
Classified as corrosive (H314) and hazardous to metals (H290). Requires inert atmosphere storage and protective equipment due to moisture sensitivity and reactivity with nucleophiles .
Comparison with Similar Brominated Acyl Chlorides
Structural and Functional Differences
The table below compares 6-bromohexanoyl chloride with structurally related brominated acyl chlorides:
Biological Activity
6-Bromohexanoyl chloride (CAS No. 22809-37-6) is an acyl chloride that serves as a versatile intermediate in organic synthesis, particularly in the production of various chemical compounds including agrochemicals and dyestuffs. Its biological activity has gained attention due to its applications in polymer chemistry and potential interactions with biological systems.
- Molecular Formula : C₆H₁₀BrClO
- Molecular Weight : 213.50 g/mol
- Density : 1.397 g/cm³
- Boiling Point : 119-120°C (at 9 mmHg)
- Flash Point : >110°C
- Solubility : Reacts with water, indicating potential hydrolysis under aqueous conditions.
Applications in Research
This compound is utilized in various research contexts, notably in the synthesis of functionalized polymers and as a reagent in organic synthesis. It has been employed to modify polystyrene-based materials to enhance their ionic conductivity, which is critical for applications in electrochemical devices.
Synthesis Example
In a study published by MDPI, this compound was used to synthesize bromoacylated polystyrene (PS) through a reaction with aluminum chloride as a catalyst. The process involved dissolving PS in 1,2-dichloroethane and adding the bromohexanoyl chloride, resulting in an 85% yield of the modified polymer after precipitation and drying .
Case Studies
- Polymer Electrolytes :
-
Agrochemical Development :
- The compound has been explored as an intermediate for creating agrochemicals, where its reactivity can be harnessed to develop new herbicides or insecticides. Its ability to modify existing chemical structures allows for tailored biological activity against specific pests or weeds.
Safety and Handling
This compound is classified as a corrosive substance:
- Hazard Statements : Causes severe skin burns and eye damage.
- Precautionary Measures : Use personal protective equipment (PPE) when handling; store in cool, dry conditions away from moisture.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 6-bromohexanoyl chloride in laboratory settings?
- Methodological Answer :
- Always use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat to prevent skin/eye contact due to its corrosive nature (H314 hazard) .
- Work in a fume hood to avoid inhalation of vapors, and ensure no water is present in the reaction setup, as it reacts violently with moisture .
- In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .
Q. How is this compound synthesized from 6-bromohexanoic acid?
- Methodological Answer :
- Reagent choice : React 6-bromohexanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. SOCl₂ is preferred for its volatile byproducts (SO₂, HCl), simplifying purification .
- Conditions : Reflux at 70–80°C for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction completion via TLC or FTIR (disappearance of -COOH peak at ~1700 cm⁻¹) .
- Purification : Distill under reduced pressure (boiling point: 130°C at 20 mmHg) to isolate the product, ensuring <1% residual acid via titration .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Vacuum distillation : Optimal for removing unreacted starting materials and byproducts. Use a short-path distillation setup to minimize thermal decomposition .
- Solvent extraction : For small-scale purification, dissolve the crude product in dry dichloromethane, wash with cold saturated NaHCO₃ (to neutralize HCl), and dry over MgSO₄ .
- Purity validation : Confirm purity >97% via GC-MS or NMR (characteristic δ ~2.8 ppm for α-protons adjacent to the carbonyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing 6-bromohexanoyl groups into nucleophilic substrates (e.g., amines or alcohols)?
- Methodological Answer :
- Solvent selection : Use aprotic solvents like dry THF or nitromethane to stabilize the acyl chloride intermediate and minimize side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in sterically hindered substrates .
- Temperature control : Maintain reactions at 0–5°C for heat-sensitive substrates to prevent decomposition. For example, functionalizing carbon materials (e.g., Vulcan XC-72) requires reflux in nitromethane with FeBr₃ catalysis .
Q. What factors influence the stability of this compound in long-term storage?
- Methodological Answer :
- Moisture control : Store under inert gas (Ar) in flame-sealed ampoules or desiccators with P₂O₅ to prevent hydrolysis .
- Temperature : Stability decreases above -20°C; prolonged storage at room temperature leads to ~5% decomposition/month. Monitor via periodic NMR for hydrolyzed 6-bromohexanoic acid .
- Light exposure : Protect from UV light to avoid radical-induced degradation, evidenced by yellowing (indicating bromine release) .
Q. How can mechanistic studies distinguish between SN1 and SN2 pathways in reactions involving this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs D₂O. A significant KIE suggests proton transfer in the rate-determining step (SN1) .
- Stereochemical analysis : Use chiral amines (e.g., (R)-α-methylbenzylamine) to test for inversion (SN2) or racemization (SN1). This compound typically follows SN2 due to its primary alkyl chain .
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) slow reactivity due to stabilization of ionic intermediates .
Q. What advanced analytical methods validate the structural integrity of this compound in complex matrices?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 214.99 (C₆H₁₀BrClO⁺) with isotopic patterns matching Br/Cl .
- X-ray crystallography : Rarely used due to its liquid state, but derivatives (e.g., crystalline amides) can confirm bond angles and conformations .
- Raman spectroscopy : Identify characteristic C=O stretch at ~1800 cm⁻¹ and C-Br vibration at ~650 cm⁻¹ to detect degradation .
Q. Data Contradiction Analysis
- Boiling Point Variability : Some sources report boiling points at 130°C (20 mmHg) , while others omit this data. This discrepancy may arise from differences in distillation setups or purity levels. Researchers should calibrate equipment and validate purity before relying on reported values.
- Reactivity with Alcohols : While most evidence assumes SN2 dominance, competing elimination (E2) may occur in strongly basic conditions. Kinetic studies under varying pH can resolve this .
Properties
IUPAC Name |
6-bromohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVGJGBRWIVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066829 | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22809-37-6 | |
Record name | 6-Bromohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMOHEXANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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